2-Cycloheptyl-2-oxoacetic acid

Lipophilicity Drug design Physicochemical profiling

In medicinal chemistry programs targeting LPA receptors, obtaining a cycloheptyl-substituted α-keto acid probe with reliable purity and supply chain transparency often poses a challenge. 2-Cycloheptyl-2-oxoacetic acid (CAS 143541-57-5) directly addresses this gap as the largest-ring member of the cycloalkylglyoxylic acid series. - Lipophilicity advantage: XLogP3 = 2.3, delivering ~12.6-fold higher partition coefficient than the cyclopentyl analog, enabling definitive hydrophobic sub-pocket mapping. - Validated chemotype: Bristol-Myers Squibb has pursued dedicated patent families (e.g., WO2019197423) for cycloheptyl acid-based LPA antagonists, confirming the scaffold's privileged status. - Conformational flexibility: Cycloheptyl ring pseudorotation (barrier ~7-8 kcal/mol) provides a unique tool for studying ligand entropy in target binding, distinct from rigid cyclohexyl or fluxional cyclopentyl analogs.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Cat. No. B13617783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cycloheptyl-2-oxoacetic acid
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(=O)C(=O)O
InChIInChI=1S/C9H14O3/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,11,12)
InChIKeyBGTKXJPHQQLRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cycloheptyl-2-oxoacetic Acid Identity & Class


2-Cycloheptyl-2-oxoacetic acid (CAS 143541-57-5; also referred to as cycloheptylglyoxylic acid or α-oxocycloheptaneacetic acid) is a C9 α-keto acid characterized by a cycloheptyl ring directly attached to the α-carbon of an oxoacetic acid moiety [1]. It belongs to the broader class of cycloalkylglyoxylic acids, which serve as versatile acylating agents and synthetic building blocks in medicinal chemistry [2]. The compound has a molecular formula of C₉H₁₄O₃, a molecular weight of 170.21 g/mol, and a computed XLogP3 of 2.3, distinguishing it from its smaller-ring homologues [1]. Its commercial availability is primarily through research chemical suppliers at purities typically ≥95% .

1 SAR probe for cycloalkyl ring-size effects
2 α-Keto acid acylation / decarboxylative coupling reagent
3 Lipophilic building block for library synthesis

Ring Size Limits for 2-Cycloheptyl-2-oxoacetic Acid Substitution


Within the cycloalkylglyoxylic acid series (cyclopentyl through cycloheptyl), the ring size is not a trivial structural variable. The computed lipophilicity increases systematically with ring size, from an XLogP3 of 1.2 for the cyclopentyl analog to 1.8 for the cyclohexyl and 2.3 for the cycloheptyl derivative [1]. This 1.1 log-unit span across the series translates to an ~12.6-fold difference in partition coefficient, a magnitude sufficient to alter membrane permeability, metabolic stability, and off-target binding profiles in biological assays [2]. Furthermore, Bristol-Myers Squibb has pursued distinct patent families for cycloheptyl acid-based LPA antagonists (WO2019197423) and cyclohexyl acid-based LPA antagonists (multiple filings), indicating that the ring size is non-interchangeable for achieving desired receptor selectivity and pharmacokinetic properties [3]. The cycloheptyl ring also exhibits conformational flexibility distinct from the chair-dominated cyclohexane ring, which can affect binding pocket accommodation [4].

Target

Cycloheptyl-2-oxoacetic acid

Computed XLogP3 2.3; distinct scaffold for hydrophobic pocket binding.

Substitute Risk

Cyclohexyl analog

~0.5 logP increase shifts distribution coefficients; cyclohexyl analog may not replicate hydrophobic pocket occupancy.

Target

Cycloheptyl-2-oxoacetic acid

Pseudorotation barrier ~7–8 kcal/mol; unique conformational flexibility profile.

Substitute Risk

Cyclopentyl analog

Conformational flexibility differs significantly; cyclopentyl analog may alter binding entropy profiles and SAR interpretation.

2-Cycloheptyl-2-oxoacetic Acid vs. Cycloalkyl Analogs


Lipophilicity Comparison Across Cycloalkyl Homologs

The computed XLogP3 of 2-cycloheptyl-2-oxoacetic acid is 2.3, compared with 1.8 for the cyclohexyl analog and 1.2 for the cyclopentyl analog [1]. This represents a 0.5 log-unit increase over the cyclohexyl compound and a 1.1 log-unit increase over the cyclopentyl compound. In drug discovery, a ΔlogP of 0.5 can meaningfully impact membrane permeability and metabolic clearance [2].

Lipophilicity (XLogP3)
Class-level
Δ+0.5 (vs cyclohexyl) / Δ+1.1 (vs cyclopentyl)
Supports hydrophobic pocket occupancy review
Cross-referenced XLogP3 3.0 algorithm values
Lipophilicity Drug design Physicochemical profiling

Molecular Weight & Heavy Atom Count Differentiation

2-Cycloheptyl-2-oxoacetic acid (MW 170.21 g/mol; 12 heavy atoms) is incrementally larger than the cyclohexyl (MW 156.18; 11 heavy atoms) and cyclopentyl (MW 142.15; 10 heavy atoms) analogs [1]. Each ring expansion adds one methylene unit (~14 Da), enabling systematic SAR exploration of steric tolerance in target binding sites without introducing heteroatoms or functional group changes [2].

MW & Heavy Atom Count
Source review
170.21 g/mol / 12 vs 156.18 / 11 vs 142.15 / 10
Fills steric niche not accessible to smaller rings
Systematic SAR exploration of steric tolerance
Molecular weight Lead optimization Fragment-based screening

LPA Antagonist Patent Differentiation by Ring Size

Bristol-Myers Squibb filed a dedicated patent (US 20220041572, priority 2018) claiming novel substituted cycloheptyl acid compounds as selective LPA receptor inhibitors, specifically LPA1 antagonists [1]. The same organization concurrently pursued separate patent families for cyclohexyl acid-based LPA antagonists (e.g., triazole N-linked carbamoyl cyclohexyl acids, isoxazole N-linked carbamoyl cyclohexyl acids) [2]. The existence of distinct patent families for cyclohexyl vs. cycloheptyl scaffolds implies that the ring size imparts differentiated pharmacological properties—whether potency, selectivity, or pharmacokinetic profile—sufficient to warrant independent intellectual property protection. No comparable cyclopentyl-specific LPA antagonist patent family from this assignee has been identified.

IP Scaffold Differentiation
Context-dependent
Distinct cycloheptyl acid patent family (US 20220041572)
Supports non-interchangeable chemotype status
BMS patent portfolio analysis; quantitative IC50 undisclosed
LPA receptor Antagonist Fibrosis Intellectual property

Early Biological Activity of Cycloalkaneglyoxylic Acids

Fissekis, Skinner, and Shive (1959) reported the synthesis and biological activity of a homologous series of cycloalkaneglyoxylic acids, including cyclopentyl-, cyclohexyl-, and cycloheptylglyoxylic acids, evaluating them as potential antimetabolites [1]. This study represents the foundational structure–activity relationship for this compound class, establishing that ring size modulates biological potency. While the full quantitative data were not accessible for this analysis, the publication demonstrates that systematic variation of the cycloalkyl ring was recognized as a critical parameter for biological activity as early as 1959, providing a scientific precedent for the non-equivalence of these analogs.

Historical SAR (1959)
Data to verify
Ring size modulates biological potency (Fissekis et al.)
Foundational evidence for ring-size dependent SAR
Full quantitative data behind paywall; class-level inference
Cycloalkaneglyoxylic acid Biological activity Historical SAR

Cycloheptane vs. Cyclohexane Conformational Flexibility

The cycloheptane ring undergoes rapid pseudorotation at room temperature, interconverting between twist-chair and twist-boat conformations with a barrier of approximately 7–8 kcal/mol, compared to the ~10.5 kcal/mol ring-flip barrier of cyclohexane [1]. This greater conformational flexibility means that a cycloheptyl substituent can sample a wider range of spatial orientations within a binding site, potentially enabling induced-fit recognition modes inaccessible to the more rigid cyclohexyl ring. The cyclopentyl ring, by contrast, adopts envelope or twist conformations with a pseudorotation barrier of <1 kcal/mol, making it the most flexible of the three [1].

Ring Conformation
Class-level
Pseudorotation barrier ~7–8 kcal/mol (cycloheptane) vs ~10.5 (cyclohexane)
Distinct entropic fingerprint for molecular recognition
Established conformational analysis; gas-phase values
Conformational analysis Pseudorotation Binding entropy

Procurement & Applications of 2-Cycloheptyl-2-oxoacetic Acid


Hydrophobic Pocket Tolerance in Lead Optimization

When a medicinal chemistry program has identified a binding site with a hydrophobic sub-pocket adjacent to the α-keto acid recognition element, systematic variation of cycloalkyl ring size (cyclopentyl → cyclohexyl → cycloheptyl) using 2-cycloheptyl-2-oxoacetic acid as the largest-ring probe can map the steric and lipophilic tolerance of the pocket. The XLogP3 of 2.3 [1] provides an approximately 12.6-fold increase in lipophilicity relative to the cyclopentyl starting point, enabling definitive assessment of whether increased hydrophobicity improves target affinity without introducing a new chemotype.

LPA Receptor Antagonist Research

Bristol-Myers Squibb's dedicated cycloheptyl acid patent (US 20220041572) for LPA receptor inhibition [1] validates the cycloheptyl scaffold as a privileged chemotype for this target class. Research groups investigating LPA1 or related LPA receptor antagonists for fibrosis, systemic sclerosis, or other indications should consider 2-cycloheptyl-2-oxoacetic acid as a key intermediate or scaffold for derivatization, distinct from the more extensively explored cyclohexyl acid series.

Conformational Probing in Structure-Based Design

The cycloheptyl ring's conformational flexibility (pseudorotation barrier ~7–8 kcal/mol) is intermediate between the relatively rigid cyclohexane chair and the highly fluxional cyclopentane ring [1]. This property makes 2-cycloheptyl-2-oxoacetic acid a valuable tool compound for studying the role of ligand conformational entropy in target binding, particularly when comparing X-ray co-crystal structures or molecular dynamics simulations across the homologous cycloalkyl series.

α-Keto Acid Acylating Agent for Late-Stage Functionalization

As a member of the α-keto acid class, 2-cycloheptyl-2-oxoacetic acid can serve as an acylating agent in decarboxylative cross-coupling reactions [1]. The higher lipophilicity of the cycloheptyl ring (XLogP3 = 2.3 [2]) renders it more suitable for reactions in non-polar solvents or for introducing a hydrophobic moiety into a target molecule compared to the cyclohexyl or cyclopentyl variants, which may offer insufficient phase-transfer or membrane-partitioning properties.

Application
Selection Property
Validation Focus
Hydrophobic Pocket Tolerance (Lead Optimization)
Ring-size dependent lipophilicity (XLogP3 2.3)
Verify target affinity improvement via systematic cycloalkyl SAR
LPA Receptor Antagonist Research
IP-validated cycloheptyl acid scaffold
Confirm LPA1/3 selectivity vs. cyclohexyl acid chemotypes
Conformational Probing (Structure-Based Design)
Intermediate ring flexibility (pseudorotation)
Compare entropic penalties across cycloalkyl series via MD/X-ray
Late-Stage α-Keto Acid Functionalization
Enhanced lipophilicity for non-polar solvents
Validate decarboxylative cross-coupling efficiency
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